molecular formula C11H21NO3 B13281596 tert-butyl N-(2-methoxycyclopentyl)carbamate

tert-butyl N-(2-methoxycyclopentyl)carbamate

Cat. No.: B13281596
M. Wt: 215.29 g/mol
InChI Key: BTWZFGGEWSOVHW-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methoxycyclopentyl)carbamate is a carbamate derivative characterized by a cyclopentane ring substituted with a methoxy group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the adjacent nitrogen. This compound is part of a broader class of Boc-protected amines, widely used in medicinal chemistry and drug synthesis due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-(2-methoxycyclopentyl)carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-5-7-9(8)14-4/h8-9H,5-7H2,1-4H3,(H,12,13)

InChI Key

BTWZFGGEWSOVHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methoxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methoxycyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methoxycyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-methoxycyclopentyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group allows it to interact with specific enzymes, making it useful in enzyme inhibition studies.

Medicine: The compound has potential applications in drug development, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. The carbamate group in this compound can be hydrolyzed to release active amines, which can exert therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Cyclopentyl Carbamates with Hydroxy vs. Methoxy Substituents

The substitution pattern on the cyclopentyl ring significantly influences reactivity and solubility. For example:

Compound Name Substituent CAS Number Key Features
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate -OH (hydroxy) 1290191-64-8 Polar due to -OH; participates in H-bonding
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate -OH (hydroxy) 225641-84-9 Stereochemical variation affects biological activity
tert-Butyl N-(2-methoxycyclopentyl)carbamate -OCH₃ (methoxy) Not explicitly listed Less polar than -OH analogs; enhanced lipophilicity
  • However, it eliminates hydrogen-bonding capability, which may reduce target binding affinity in certain contexts .

Carbamates with Heterocyclic vs. Carbocyclic Backbones

Substitution of the cyclopentyl ring with heterocycles or bicyclic systems alters steric and electronic properties:

Compound Name Backbone CAS Number Key Features
tert-Butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate Oxazole (heterocyclic) 1240621-19-5 Aromatic heterocycle; planar structure enhances π-π interactions
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Azabicycloheptane 880545-32-4 Rigid bicyclic structure; constrained conformation
This compound Cyclopentane (carbocyclic) Flexible ring; adaptable to diverse binding pockets
  • Structural Implications : Heterocyclic carbamates (e.g., oxazole) offer aromaticity for target engagement, while bicyclic systems (e.g., azabicycloheptane) impose conformational rigidity, favoring selectivity in enzyme inhibition .

Carbamates with Aliphatic vs. Aromatic Substituents

Aromatic derivatives exhibit distinct electronic properties compared to aliphatic analogs:

Compound Name Substituent CAS Number Key Features
tert-Butyl N-(2-chloro-4-nitrophenyl)carbamate Aromatic (nitro, chloro) 1060801-16-2 Electron-withdrawing groups enhance electrophilicity
tert-Butyl N-(2-amino-2-cyclopentylethyl)carbamate Aliphatic (aminoethyl) 1289385-02-9 Amino group enables further functionalization
This compound Aliphatic (methoxy) Methoxy group provides moderate electron-donating effects
  • Electronic Effects : Aromatic carbamates with nitro or chloro groups are more electrophilic, suitable for nucleophilic substitution reactions. In contrast, aliphatic methoxy groups donate electrons, stabilizing adjacent carbamate linkages .

Biological Activity

tert-butyl N-(2-methoxycyclopentyl)carbamate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. Its molecular formula, characterized by the presence of a tert-butyl group and a methoxycyclopentyl moiety, contributes to its chirality and biological interactions. This article reviews the biological activity of this compound, focusing on its enzyme inhibition, receptor binding properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C_{12}H_{17}NO_2
  • Molecular Weight: Approximately 201.26 g/mol
  • Chirality: The presence of the methoxy group on the cyclopentyl ring imparts chirality, influencing the compound's biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition: The compound has been shown to interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
  • Receptor Binding: It may bind to cell surface receptors, influencing signal transduction pathways that are crucial for various physiological processes.

The exact mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby altering their function. This could lead to significant implications in drug development, particularly in targeting diseases where these enzymes or receptors play a pivotal role.

Comparative Studies and Case Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Compound NameBiological ActivityReference
Tert-butyl N-(1R,2R)-2-aminocyclobutylcarbamateSimilar enzyme inhibition properties
Tert-butyl 2-(substituted benzamido)phenylcarbamateExhibited anti-inflammatory activity with inhibition percentages ranging from 39.021% to 54.239%

In a comparative study involving various carbamate derivatives, it was noted that structural modifications significantly influenced biological activity, suggesting that the unique methoxy group in this compound could enhance its specificity for certain targets.

Case Studies

A notable case study examined the effects of similar compounds on cancer cell lines. The research highlighted how modifications in the alkyl chain length and functional groups affected potency against specific cancer targets. Although specific data on this compound was not included, the trends observed provide a basis for hypothesizing its potential effectiveness in similar contexts.

Future Research Directions

Ongoing investigations aim to:

  • Elucidate the detailed mechanism of action of this compound.
  • Identify specific molecular targets through high-throughput screening methods.
  • Evaluate its therapeutic potential in preclinical models for diseases such as cancer and inflammatory disorders.

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